molecular formula C25H21NO2 B13990502 2-(2-Methyl-1h-indol-3-yl)-1,4-diphenylbutane-1,4-dione CAS No. 6339-47-5

2-(2-Methyl-1h-indol-3-yl)-1,4-diphenylbutane-1,4-dione

Cat. No.: B13990502
CAS No.: 6339-47-5
M. Wt: 367.4 g/mol
InChI Key: ZAPHJVYEBGWSNP-UHFFFAOYSA-N
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Description

2-(2-Methyl-1H-indol-3-yl)-1,4-diphenylbutane-1,4-dione is a synthetic diketone derivative featuring a 2-methylindole substituent and two phenyl groups at the 1,4-positions of the butanedione core. Its structural uniqueness lies in the combination of an indole moiety (a bicyclic aromatic heterocycle) with the planar, electron-deficient diketone system. This compound is structurally related to panobinostat lactate, a histone deacetylase (HDAC) inhibitor used in cancer therapy, where the indole-diketone framework contributes to its bioactivity .

Key structural attributes include:

  • Diketone core: The 1,4-diphenylbutane-1,4-dione moiety provides rigidity and electrophilic carbonyl groups, enabling nucleophilic reactions or coordination with metal ions.

Properties

CAS No.

6339-47-5

Molecular Formula

C25H21NO2

Molecular Weight

367.4 g/mol

IUPAC Name

2-(2-methyl-1H-indol-3-yl)-1,4-diphenylbutane-1,4-dione

InChI

InChI=1S/C25H21NO2/c1-17-24(20-14-8-9-15-22(20)26-17)21(25(28)19-12-6-3-7-13-19)16-23(27)18-10-4-2-5-11-18/h2-15,21,26H,16H2,1H3

InChI Key

ZAPHJVYEBGWSNP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(CC(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Ruthenium-Catalyzed Direct C3-Alkylation of Indoles

A highly efficient method involves the ruthenium-catalyzed direct alkylation of N-substituted indoles with chalcones or α,β-unsaturated 1,4-diketones:

  • Reagents and Conditions:

    • Indole derivative (e.g., 2-methyl-1H-indole)
    • Chalcone or 1,4-diphenylbutane-1,4-dione precursor
    • RuCl2(PPh3)3 (3 mol %)
    • AgSbF6 (20 mol %)
    • Solvent: Dichloromethane (DCM)
    • Room temperature, 4–6 hours
  • Procedure:
    The indole and chalcone are stirred with the ruthenium catalyst and silver salt in DCM. The reaction proceeds via C3-selective alkylation to give the desired 3-substituted indole derivative with high yield (up to 98%).

  • Example:
    2-(1-Methyl-1H-indol-3-yl)-1,4-diphenylbutane-1,4-dione was obtained in 96–98% yield after 4–6 hours under these conditions. The product was purified by flash chromatography.

Friedel-Crafts Alkylation Catalyzed by Indium(III) Chloride

A two-step synthesis involves:

  • Step 1: Friedel-Crafts alkylation of 2-methylindole with (E)-1,4-diaryl-2-buten-1,4-diones catalyzed by InCl3.
  • Step 2: Cyclization under Paal-Knorr conditions to form the substituted indole with the 1,4-dicarbonyl moiety.

  • Yields: Good yields reported, though specific numbers depend on substrates and conditions.

  • Notes: This method is regioselective and allows installation of the 1,4-dicarbonyl functionality directly at the indole C3 position.

Lithiation of Indoles and Addition to γ-Butyrolactone Followed by Oxidation

This multi-step approach includes:

  • Step 1: Treatment of 2-methylindole with n-butyllithium at 0 °C to generate the corresponding indol-3-yl lithium species.
  • Step 2: Addition of γ-butyrolactone at low temperature to form a hydroxyalkyl intermediate.
  • Step 3: Oxidation of the intermediate alcohol to the corresponding ketoaldehyde using Dess-Martin periodinane (DMP).
  • Step 4: Further functionalization to yield the 1,4-diphenylbutane-1,4-dione framework.

  • Yields: Moderate yields (~20-31%) for the ketoaldehyde intermediate; overall yields depend on subsequent steps.

  • Advantages: Allows precise control over substitution and oxidation states.

Comparative Data Table of Preparation Methods

Method Catalyst/Reagents Conditions Yield (%) Notes
Ruthenium-catalyzed C3-alkylation RuCl2(PPh3)3, AgSbF6 DCM, rt, 4–6 h 96–98 High regioselectivity, mild conditions
Friedel-Crafts with InCl3 InCl3 Room temp, variable time Good Two-step process, regioselective alkylation
Lithiation + γ-butyrolactone addition n-BuLi, γ-butyrolactone, DMP 0 °C to rt, multiple steps 20–31 (intermediate) Multi-step, allows ketoaldehyde intermediate formation

In-Depth Analysis and Research Findings

  • Regioselectivity: The ruthenium-catalyzed method ensures selective C3 alkylation of the indole ring, which is critical for the synthesis of this compound without side reactions at other positions.

  • Catalyst Efficiency: RuCl2(PPh3)3 combined with AgSbF6 acts as an effective catalytic system, promoting the alkylation under mild conditions with high turnover and minimal by-products.

  • Mechanistic Insights: The reaction likely proceeds via coordination of the ruthenium catalyst to the α,β-unsaturated diketone, activating it toward nucleophilic attack by the indole C3 position.

  • Alternative Routes: The Friedel-Crafts alkylation with InCl3 offers a metal-catalyzed but non-precious metal alternative, useful for larger scale or cost-sensitive applications.

  • Synthetic Flexibility: The lithiation and nucleophilic addition approach allows for modification of the indole substituents and the diketone moiety, providing a platform for analog synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-1h-indol-3-yl)-1,4-diphenylbutane-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include substituted indoles, quinones, and various reduced derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Methyl-1h-indol-3-yl)-1,4-diphenylbutane-1,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-1h-indol-3-yl)-1,4-diphenylbutane-1,4-dione involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Quinoline-Based Diketones ()

Compounds 6d, 6e, and 6f in are quinoline derivatives sharing the 1,4-diphenylbutane-1,4-dione core but differing in substituents. A comparative analysis is summarized below:

Property Target Compound 6d (Br-substituted) 6e (7-Me-quinoline) 6f (6-Me-quinoline)
Molecular Formula Not explicitly reported C₂₇H₁₇BrN₂O₄ C₂₇H₂₀N₂O₄ C₂₇H₂₀N₂O₄
Melting Point (°C) Not reported 348–350 352–354 282–284
Key Substituents 2-Methylindole 6-Bromo-4-hydroxyquinoline 7-Methyl-4-hydroxyquinoline 6-Methyl-4-hydroxyquinoline
Mass Spectrometry (m/z) Not available 475/477 (M⁺) 411 (M⁺) 411 (M⁺)
¹³C-NMR (δ ppm) Not available 128.05–135.60 123.31–135.60 Similar to 6e

Key Observations :

  • Thermal Stability: Quinoline derivatives exhibit higher melting points (282–354°C) compared to typical indole-diketones, likely due to enhanced intermolecular hydrogen bonding from hydroxyl groups .
  • Substituent Effects : Bromine in 6d increases molecular weight and alters electronic properties, while methyl groups in 6e/6f enhance lipophilicity without significantly affecting spectral profiles .

Deoxylapachol ()

Deoxylapachol (CAS: 3568-90-9), a naphthoquinone derivative, shares the diketone functionality but differs in the aromatic system:

Property Target Compound Deoxylapachol
Core Structure Diphenylbutanedione + indole Naphthoquinone + isoprenyl
Molecular Formula Not reported C₁₅H₁₄O₂
Molecular Weight ~400–450 (estimated) 226.27
Biological Role HDAC inhibition (inferred) Antifungal, allelopathic

Key Differences :

  • Electrophilicity: The 1,4-diphenylbutanedione core may exhibit stronger electrophilic character than naphthoquinone, influencing reactivity in biological systems .

Comparison with Functional Analogs

Panobinostat Lactate ()

Panobinostat lactate incorporates the 2-(2-methylindol-3-yl)ethylamino group linked to a hydroxamic acid, enabling HDAC inhibition.

  • Bioactivity: The indole moiety in panobinostat facilitates binding to zinc in HDAC active sites, whereas the diketone group in the target compound may serve as a Michael acceptor for covalent interactions .
  • Synthetic Utility : Both compounds emphasize the versatility of indole-diketone hybrids in drug design.

Biological Activity

The compound 2-(2-Methyl-1H-indol-3-yl)-1,4-diphenylbutane-1,4-dione , also known by its CAS number 6339-47-5, is a synthetic derivative of indole that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects, supported by various studies and data.

  • Molecular Formula : C25H21NO2
  • Molecular Weight : 367.44 g/mol
  • Appearance : Typically appears as a solid compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. Notably, it has shown significant effectiveness against methicillin-resistant Staphylococcus aureus (MRSA).

Key Findings:

  • The compound exhibited a minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA, indicating strong antibacterial properties .
  • It was also tested against other pathogens such as Escherichia coli and Candida albicans, demonstrating varying degrees of effectiveness .

Anticancer Activity

The compound has been evaluated for its anticancer properties across several cancer cell lines. Certain derivatives have shown promising results in inhibiting cell proliferation.

Case Study:

In a study assessing antiproliferative activity, several derivatives of the compound were tested against cancer cell lines such as A549 (lung cancer) and others. The results indicated:

  • Significant growth inhibition in rapidly dividing A549 cells compared to non-cancerous fibroblasts.
  • Compounds derived from this base structure displayed notable cytotoxicity with IC50 values in the low micromolar range .

The mechanism by which this compound exerts its biological effects appears to involve:

  • Molecular Docking Studies : These studies suggest that the compound binds effectively to specific proteins involved in bacterial resistance mechanisms .
  • Cytotoxicity Pathways : The compound may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Comparative Biological Activity Table

Activity TypeTest Organisms/Cell LinesMIC/IC50 ValuesReferences
AntibacterialMRSA0.98 μg/mL
E. coliVariable
Candida albicansModerate activity
AnticancerA549 Cell LineLow micromolar range
Other Cancer Cell LinesSignificant inhibition

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(2-Methyl-1H-indol-3-yl)-1,4-diphenylbutane-1,4-dione and its derivatives?

  • The compound and its derivatives are synthesized via multi-step protocols. For example, radical bromination followed by trans-halogenation is used to generate intermediates like 2-(chloromethyl)-3-methoxynaphthalene-1,4-dione, which can be further functionalized. Reaction conditions (e.g., catalysts, solvents) and purification via column chromatography are critical for yield optimization . Asymmetric reduction of 1,4-diphenylbutane-1,4-dione using chiral catalysts (e.g., Ru-based systems) can also yield stereoselective products .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • IR Spectroscopy : Identifies functional groups (e.g., NH, C=O, C=N) through characteristic absorption bands .
  • NMR (1H and 13C) : Provides detailed structural insights, such as hydrogen environments and carbon frameworks. For example, aromatic protons in the indole and phenyl groups appear as distinct multiplets .
  • Mass Spectrometry : Confirms molecular weight and fragmentation patterns (e.g., m/z=475 for brominated derivatives) .
  • HPLC : Validates purity using buffer-methanol mobile phases (pH 4.6) and UV detection .

Q. What preliminary biological activities are associated with this compound?

  • While direct data is limited, structural analogs (e.g., panobinostat derivatives) exhibit histone deacetylase (HDAC) inhibition, suggesting potential anticancer activity . Related naphthoquinones show antibacterial efficacy (MIC values as low as 2.44 µg mL⁻¹ against Staphylococcus epidermidis), implying possible antimicrobial applications .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data interpretation for derivatives of this compound?

  • Discrepancies in NMR assignments (e.g., overlapping signals) can be addressed via 2D NMR techniques (COSY, HSQC) to correlate proton and carbon shifts. X-ray crystallography (using SHELX software for refinement) provides unambiguous structural confirmation . For complex mixtures, hyphenated techniques like LC-MS/MS improve accuracy .

Q. What challenges arise in achieving stereoselective synthesis of 1,4-diphenylbutane-1,4-dione derivatives?

  • Asymmetric reduction of the diketone moiety requires precise control over reaction conditions. RuCl₂(PPh₃)₃ with chiral ligands (e.g., BINAP) achieves enantiomeric excess (ee) >90%, but steric hindrance from substituents (e.g., methyl groups on indole) can reduce selectivity. Kinetic vs. thermodynamic product formation must be monitored via chiral HPLC .

Q. How can computational methods optimize the pharmacological profile of this compound?

  • Molecular Docking : Predict binding affinities to HDAC enzymes using crystal structures (PDB IDs: e.g., 4LX6 for HDAC8). Adjust substituents (e.g., indole methylation) to enhance hydrophobic interactions .
  • QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with antimicrobial activity to prioritize synthetic targets .

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